1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde

Catalog No.
S13817047
CAS No.
M.F
C8H11N3O
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopro...

Product Name

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde

IUPAC Name

1-[(2-methyltriazol-4-yl)methyl]cyclopropane-1-carbaldehyde

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c1-11-9-5-7(10-11)4-8(6-12)2-3-8/h5-6H,2-4H2,1H3

InChI Key

ORGLSQUWKYUNOV-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CC2(CC2)C=O

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a triazole moiety. Its molecular formula is C8H11N3OC_8H_{11}N_3O with a molecular weight of approximately 165.19 g/mol. The compound features a cyclopropane ring attached to an aldehyde functional group and a 2-methyl-1,2,3-triazole substituent. This structural arrangement contributes to its potential reactivity and biological activity.

The reactivity of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde can be attributed to the presence of both the aldehyde and triazole functionalities. Aldehydes are known to participate in various reactions, such as:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Cycloaddition Reactions: The triazole moiety may participate in cycloaddition reactions, potentially leading to new cyclic structures.

The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde can be achieved through several methods:

  • Triazole Formation: The initial step involves the synthesis of the 2-methyltriazole via a reaction between appropriate azides and alkynes or through the use of hydrazine derivatives.
  • Cyclopropanation: The cyclopropane ring can be formed using methods such as the Simmons-Smith reaction or by employing diazo compounds.
  • Aldehyde Introduction: Finally, the aldehyde functional group can be introduced through oxidation of an alcohol precursor or via direct formylation reactions.

These steps may vary based on available reagents and desired yields.

The potential applications of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde include:

  • Pharmaceutical Development: Given its structural features, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Synthesis: This compound can act as an intermediate in synthesizing more complex organic molecules due to its reactive aldehyde group.

Interaction studies involving 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde are essential for understanding its biological mechanisms. Research on similar compounds suggests that:

  • Protein Binding: Triazole-containing compounds often interact with specific proteins or enzymes within biological systems.
  • Synergistic Effects: When used in combination with other antimicrobial agents, triazoles may enhance efficacy through synergistic mechanisms.

Similar Compounds

Several compounds share structural similarities with 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde. These include:

Compound NameCAS NumberMolecular FormulaNotable Features
3-(4-amino-2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-ol2138137-11-6C9H16N4OContains an amino group
5-(1H-triazol)-4-carboxylic acidNot availableC3H4N4O2Known for its antimicrobial properties
4-(5-methylthio)-1H-pyrazoleNot availableC5H7N3SExhibits antifungal activity

Uniqueness

The uniqueness of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde lies in its specific combination of a cyclopropane ring with a triazole moiety and an aldehyde functional group. This structural arrangement may confer distinct chemical properties and biological activities that differentiate it from other similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

165.090211983 g/mol

Monoisotopic Mass

165.090211983 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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